4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride
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Overview
Description
4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride is a complex organic compound with significant interest in various scientific fields. This compound features a benzofuranol core substituted with a dimethylaminomethyl group and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-phenyl-5-benzofuranol with formaldehyde and dimethylamine under acidic conditions to introduce the dimethylaminomethyl group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylaminomethyl group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylamino-3-methyl-1,2-diphenylbutan-2-ol hydrochloride: Similar in structure but with different substituents on the benzofuranol core.
4-(Dimethylamino)pyridine: Shares the dimethylamino group but has a pyridine ring instead of a benzofuranol core.
Uniqueness
4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride is unique due to its specific combination of functional groups and the benzofuranol core, which imparts distinct chemical and biological properties
Properties
CAS No. |
63112-44-7 |
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Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
(5-hydroxy-3-phenyl-1-benzofuran-4-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H17NO2.ClH/c1-18(2)10-13-15(19)8-9-16-17(13)14(11-20-16)12-6-4-3-5-7-12;/h3-9,11,19H,10H2,1-2H3;1H |
InChI Key |
NCUXVFJVSKILEL-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC1=C(C=CC2=C1C(=CO2)C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
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